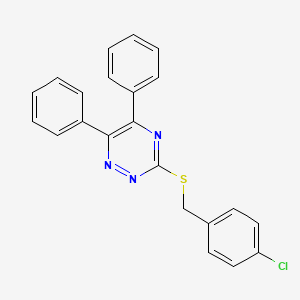

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide is a useful research compound. Its molecular formula is C22H16ClN3S and its molecular weight is 389.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Chlorobenzyl 5,6-diphenyl-1,2,4-triazin-3-yl sulfide is a triazine derivative that has gained attention due to its potential biological activities. This compound features a unique structure that includes a triazine ring, chlorobenzyl substituent, and sulfide functional group, which contribute to its diverse biological properties. The molecular formula of this compound is C₁₈H₁₅ClN₄S, with a molecular weight of approximately 389.9 g/mol.

Synthesis and Structural Features

The synthesis of this compound typically involves several key reactions that can be optimized for yield and purity. The compound's structure is characterized by:

- Triazine Ring: A core feature that is common in many biologically active compounds.

- Chlorobenzyl Group: This moiety may enhance the compound's lipophilicity and biological interactions.

- Sulfide Linkage: Potentially influencing the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated varying degrees of effectiveness against a range of microorganisms. For instance:

- Testing Methodology: Compounds were synthesized and screened against various bacterial strains using standard antimicrobial susceptibility testing methods.

- Results: Some derivatives showed moderate to good activity against gram-positive and gram-negative bacteria, indicating potential for development as new antimicrobial agents .

| Compound Derivative | Activity Level | Target Microorganisms |

|---|---|---|

| Derivative A | Moderate | Staphylococcus aureus |

| Derivative B | Good | Escherichia coli |

| Derivative C | Low | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been explored through various assays. The findings suggest:

- Cell Line Testing: The compound was tested on multiple cancer cell lines including HeLa and MCF-7.

- Results: IC₅₀ values ranged from 8.49 to 93.46 µg/mL across different derivatives, with some exhibiting potent cytotoxicity at lower concentrations .

| Cell Line | IC₅₀ (µg/mL) | Most Active Derivatives |

|---|---|---|

| HeLa | <10 | Derivative D |

| MCF-7 | 11.20–93.46 | Derivative E |

| SKOV-3 | 7.87–70.53 | Derivative F |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the antioxidant activity of this compound has been investigated:

- Methodology: Antioxidant assays were conducted to evaluate the radical scavenging abilities of various derivatives.

- Findings: Some derivatives displayed significant antioxidant activity, suggesting that they could be beneficial in preventing oxidative stress-related diseases .

Molecular docking studies have been employed to elucidate the interaction mechanisms between this compound and biological targets such as enzymes and receptors:

- Binding Affinity: Studies indicate favorable binding interactions with targets like α-amylase and estrogen receptors.

- Implications: Understanding these interactions can inform further modifications to enhance the efficacy of the compound in therapeutic applications.

Case Studies

Several case studies have highlighted the practical applications of this compound in clinical settings:

- Clinical Diagnostics: Its derivatives have been utilized in spectrophotometric assays for trace element analysis in serum samples.

- Antimicrobial Development: Research focused on synthesizing new derivatives has led to promising candidates for pharmaceutical development against resistant microbial strains.

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-5,6-diphenyl-1,2,4-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN3S/c23-19-13-11-16(12-14-19)15-27-22-24-20(17-7-3-1-4-8-17)21(25-26-22)18-9-5-2-6-10-18/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJYLMOJEZTNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330551-81-0 |

Source

|

| Record name | 4-CHLOROBENZYL 5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL SULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.